molecular formula C19H17ClN4O2 B2984701 3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946233-87-0

3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2984701
CAS No.: 946233-87-0
M. Wt: 368.82
InChI Key: SITGGHFRQGCZDE-UHFFFAOYSA-N
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Description

“3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide” is a chemical compound with the molecular formula C19H17ClN4O2. It is a derivative of benzamide and pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzamide group attached to a pyrimidine ring. The pyrimidine ring is substituted with a methoxy group and a methyl group . For a detailed structural analysis, crystallographic studies would be needed .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, including pyrimido[l,6‐a]benzimidazoles, provides insight into the utility of complex heterocyclic structures in medicinal chemistry. These compounds serve as synthons for the development of drugs with various therapeutic applications, highlighting the importance of chemical synthesis techniques in drug discovery and development (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antiviral Activity

The synthesis and evaluation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines as antiviral agents demonstrate the role of pyrimidine derivatives in addressing viral infections. These compounds have shown inhibitory activity against retroviruses, including human immunodeficiency virus (HIV), suggesting potential applications in antiretroviral therapy (Hocková et al., 2003).

Anti-inflammatory and Analgesic Agents

The development of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents showcases the therapeutic potential of pyrimidine derivatives. These compounds have been found to inhibit cyclooxygenase-1/2 (COX-1/COX-2), offering potential as novel drugs for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives has revealed their potential as antibacterial and anti-5-lipoxygenase agents, indicating the role of pyrimidine frameworks in developing new antimicrobial and anti-inflammatory drugs. This research underscores the importance of novel heterocyclic compounds in expanding the arsenal against microbial infections and inflammation (Rahmouni et al., 2016).

Mechanism of Action

Mode of Action

Based on its structural components, it can be hypothesized that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the presence of a pyrimidine ring in its structure , it might interact with pathways involving pyrimidine metabolism.

Properties

IUPAC Name

3-chloro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-12-21-17(11-18(22-12)26-2)23-15-6-8-16(9-7-15)24-19(25)13-4-3-5-14(20)10-13/h3-11H,1-2H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITGGHFRQGCZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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